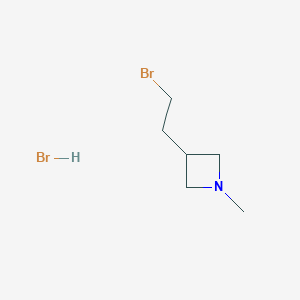
2-(4-(3-(4-Bromo-2-chlorophenoxy)propyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in research focusing on its synthesis and structural characterization. For instance, Wang Jin-peng (2013) studied the synthesis of a similar compound, emphasizing the optimization of technological parameters like raw material ratio, reaction time, and temperature. The structure of the synthesized compound was confirmed through various techniques (Wang Jin-peng, 2013).
- In another study, M. Wujec and R. Typek (2023) obtained a novel compound through a multi-step protocol, with the product's structure assigned by HRMS, IR, 1H, and 13C NMR experiments (M. Wujec & R. Typek, 2023).
Chemical Modifications and Derivatives
- Various studies have explored the synthesis of derivatives of this compound and similar structures. For example, N. Z. Akopyan et al. (2013) researched the aminomethylation of related phenyl compounds, leading to the formation of amino alcohols and their dihydrochlorides (N. Z. Akopyan et al., 2013).
- Stijn Dekeukeleire et al. (2012) focused on the asymmetric synthesis of chiral piperazine and 1,4-diazepane annulated β-lactams, which were then transformed into novel methyl alkoxy acetates (Stijn Dekeukeleire et al., 2012).
Biological Activity and Pharmacological Studies
- While the compound itself might not have direct pharmacological applications, derivatives and structurally similar compounds have been evaluated for various biological activities. For example, a study by L. Chen et al. (2021) designed and synthesized a structurally related compound and evaluated its biological activity (L. Chen et al., 2021).
- N. Hakobyan et al. (2020) synthesized tertiary amino alcohols of the piperazine series and studied their effect on tumor DNA methylation in vitro (N. Hakobyan et al., 2020).
Solubility and Partitioning Studies
- T. Volkova et al. (2020) synthesized a novel potential antifungal compound and determined its solubility in various solvents, providing insights into its pharmacologically relevant physicochemical properties (T. Volkova et al., 2020).
properties
IUPAC Name |
2-[4-[3-(4-bromo-2-chlorophenoxy)propyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrClN2O2/c16-13-2-3-15(14(17)12-13)21-11-1-4-18-5-7-19(8-6-18)9-10-20/h2-3,12,20H,1,4-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMALYGJIBWIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=C(C=C(C=C2)Br)Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

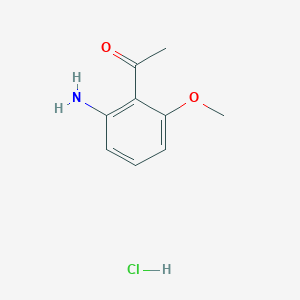
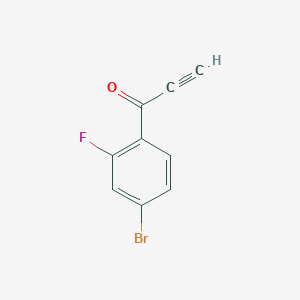

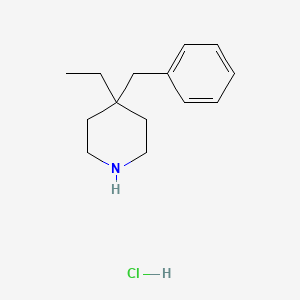
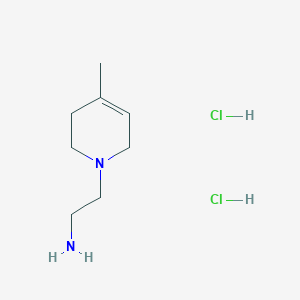
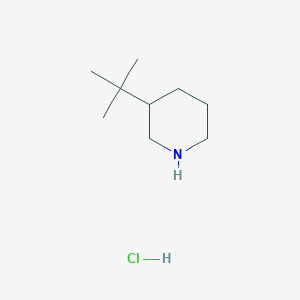
![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)

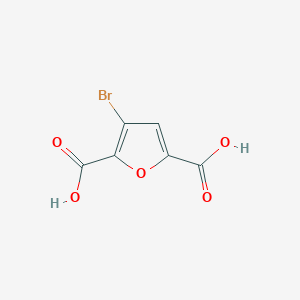
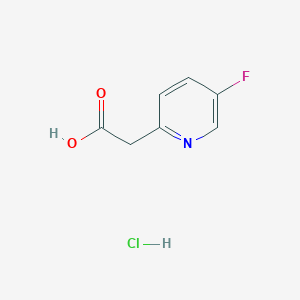

![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
![tert-butyl N-[3-hydroxy-2-(pyridin-2-ylmethyl)propyl]carbamate](/img/structure/B1382203.png)
